![molecular formula C31H36N4O2S B12135385 N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

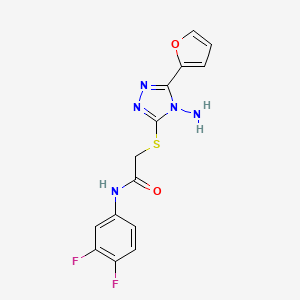

Beschreibung

N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter ein Triazolring, eine Sulfanylgruppe und verschiedene aromatische Ringe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid erfolgt typischerweise in mehreren Schritten der organischen Synthese. Der Prozess beginnt mit der Herstellung des Triazolrings, gefolgt von der Einführung der Sulfanylgruppe und der aromatischen Substituenten. Zu den häufig verwendeten Reagenzien in diesen Schritten gehören Hydrazinderivate, Schwefelquellen und verschiedene aromatische Aldehyde oder Ketone. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan und Katalysatoren wie Säuren oder Basen, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von Durchflussreaktoren und die Anwendung fortschrittlicher Reinigungsverfahren wie Chromatographie oder Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die aromatischen Ringe können unter bestimmten Bedingungen mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.

Substitution: Die aromatischen Ringe können je nach den vorhandenen Substituenten elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene, Nitriermittel, Sulfonierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, reduzierte aromatische Verbindungen und verschiedene substituierte aromatische Derivate.

Wissenschaftliche Forschungsanwendungen

N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Untersucht auf sein Potenzial als pharmazeutischer Wirkstoff, insbesondere bei der Entwicklung von Antikrebs- oder entzündungshemmenden Medikamenten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere oder Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring und die Sulfanylgruppe sind wichtige funktionelle Gruppen, die es der Verbindung ermöglichen, an Enzyme oder Rezeptoren zu binden und deren Aktivität möglicherweise zu hemmen. Diese Bindung kann verschiedene biochemische Prozesse stören und zu den gewünschten therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Eine einfachere Verbindung mit einer ähnlichen Ester-Funktionsgruppe.

Imidazolin-Derivate: Verbindungen mit ähnlichen stickstoffhaltigen Heterocyclen.

Serotonin-Rezeptor-Liganden: Verbindungen mit ähnlichen aromatischen Strukturen und biologischer Aktivität.

Einzigartigkeit

N-[4-(Butan-2-yl)phenyl]-2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist einzigartig aufgrund seiner Kombination aus einem Triazolring, einer Sulfanylgruppe und mehreren aromatischen Ringen, die ihm spezifische chemische und biologische Eigenschaften verleihen, die in einfacheren Verbindungen nicht vorkommen.

Eigenschaften

Molekularformel |

C31H36N4O2S |

|---|---|

Molekulargewicht |

528.7 g/mol |

IUPAC-Name |

N-(4-butan-2-ylphenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C31H36N4O2S/c1-7-21(2)22-10-14-25(15-11-22)32-28(36)20-38-30-34-33-29(23-8-12-24(13-9-23)31(3,4)5)35(30)26-16-18-27(37-6)19-17-26/h8-19,21H,7,20H2,1-6H3,(H,32,36) |

InChI-Schlüssel |

HWHBCIDWMLFWJV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135311.png)

![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)

![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)

![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)